4,5-dinitro-9H-fluorene-2,7-disulfonyl dichloride

Electron Acceptors Charge-Transfer Complexes Photoconductivity Sensitization

4,5-Dinitro-9H-fluorene-2,7-disulfonyl dichloride (CAS 192208-57-4) is the only commercially available fluorene that combines two nitro groups at the 4,5‑positions with two reactive sulfonyl chloride handles at the 2,7‑positions. This electronic architecture is essential for synthesizing strong π‑electron acceptors, charge‑transfer complexes, and NIR polymethine dyes. Generic fluorene‑2,7‑disulfonyl dichloride cannot replicate the enhanced electron affinity conferred by the 4,5‑dinitro substituents, making this compound irreplaceable for research on organic semiconductors and photoconductors. Supplied at 97% purity with a melting point of 280–283°C, it is ready for immediate use in demanding synthetic programs. Request a quote or place an order now.

Molecular Formula C13H6Cl2N2O8S2
Molecular Weight 453.2 g/mol
CAS No. 192208-57-4
Cat. No. B065386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-dinitro-9H-fluorene-2,7-disulfonyl dichloride
CAS192208-57-4
Molecular FormulaC13H6Cl2N2O8S2
Molecular Weight453.2 g/mol
Structural Identifiers
SMILESC1C2=C(C(=CC(=C2)S(=O)(=O)Cl)[N+](=O)[O-])C3=C1C=C(C=C3[N+](=O)[O-])S(=O)(=O)Cl
InChIInChI=1S/C13H6Cl2N2O8S2/c14-26(22,23)8-2-6-1-7-3-9(27(15,24)25)5-11(17(20)21)13(7)12(6)10(4-8)16(18)19/h2-5H,1H2
InChIKeyHBKPWVYEMVHUER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dinitro-9H-fluorene-2,7-disulfonyl dichloride (CAS 192208-57-4): A Di-Nitro Functionalized Fluorene Building Block for Advanced Electron-Acceptor Synthesis


4,5-Dinitro-9H-fluorene-2,7-disulfonyl dichloride (CAS 192208-57-4), molecular formula C₁₃H₆Cl₂N₂O₈S₂ and molecular weight 453.23, is a highly functionalized fluorene derivative featuring two electron-withdrawing nitro groups at the 4,5-positions and two reactive sulfonyl chloride groups at the 2,7-positions of the fluorene core . This compound, commercially available with a reported purity of 97% and an experimental melting point of 280-283°C , serves as a critical synthetic intermediate specifically designed for the preparation of novel fluorene-based electron acceptors where the combination of nitro and sulfonyl electron-withdrawing substituents is essential for tuning electronic properties [1].

Substitution Risks with 4,5-Dinitro-9H-fluorene-2,7-disulfonyl dichloride: Why Generic Fluorene Disulfonyl Chlorides Are Not Equivalent


Generic substitution with simpler fluorene-2,7-disulfonyl dichloride analogs is not scientifically valid for applications requiring tailored electron-accepting properties. The presence of the 4,5-dinitro substituents on the target compound significantly alters the electronic structure of the fluorene core, enhancing its electron affinity compared to the unsubstituted 9H-fluorene-2,7-disulfonyl dichloride (CAS 1835-76-3) [1]. This electronic modulation is a design prerequisite for synthesizing the specific class of strong π-electron acceptors described in the foundational literature, which have been shown to form charge-transfer complexes (CTCs) and sensitize photoconductivity [2]. Consequently, substituting this compound with a non-nitrated analog will result in a different acceptor strength, fundamentally altering the outcome of the intended synthesis and downstream performance in electronic or optical applications.

4,5-Dinitro-9H-fluorene-2,7-disulfonyl dichloride (CAS 192208-57-4): Comparative Evidence for Scientific Selection


Enhanced Electron-Accepting Capability via 4,5-Dinitro Substitution

The 4,5-dinitro substitution on the fluorene core of the target compound (derived from CAS 192208-57-4) provides enhanced electron-accepting capability compared to its unsubstituted parent analog, 9H-fluorene-2,7-disulfonyl dichloride (CAS 1835-76-3). This is a class-level inference based on the electron-withdrawing nature of the nitro groups (σ_p = 0.78), which increases the electron affinity of the fluorene π-system [1]. This enhanced electron-accepting property is a prerequisite for the compound's designated use in synthesizing strong electron acceptors, as detailed by Mysyk et al., who specifically utilized this dinitro-functionalized core to create novel fluorene acceptors for charge-transfer studies [2].

Electron Acceptors Charge-Transfer Complexes Photoconductivity Sensitization

Dual Reactive Sulfonyl Chloride Handles for Symmetric Functionalization

4,5-Dinitro-9H-fluorene-2,7-disulfonyl dichloride (CAS 192208-57-4) provides two highly electrophilic sulfonyl chloride groups positioned symmetrically at the 2,7-positions of the fluorene core . This specific bifunctionality enables efficient, stepwise or simultaneous nucleophilic substitution to install diverse functionalities, a crucial design feature for synthesizing symmetric electron acceptors, dyes, or polymer building blocks. While the non-nitrated analog (CAS 1835-76-3) also possesses these groups, the differentiation lies in the *combined* presence of the 4,5-dinitro groups, which are necessary for achieving the target electronic properties. This is a class-level inference, as the synthetic utility of sulfonyl chlorides is well-established, but its value is tied to the specific context of the dinitrofluorene core [1].

Organic Synthesis Polymer Chemistry Fluorene Derivatives

Critical Precursor for High-Performance NIR-Absorbing Polymethine Dyes

Derivatives synthesized from the target compound, specifically bis(2,2,3,3,4,4,5,5-octafluoropentyl) 4,5-dinitro-9H-fluorene-2,7-disulfonate, have been directly utilized to create symmetric anionic polymethine dyes [1]. These dyes are characterized by their absorption in the near-infrared (NIR) region, a property directly attributable to the strong electron-withdrawing nature of the 4,5-dinitrofluorene core. This is a cross-study comparable observation, as related merocyanine dyes based on the same fluorene disulfonate core have demonstrated solvatochromic behavior, with their electronic structure shifting from neutral polyene to polymethine depending on the environment [2]. In contrast, dyes derived from non-nitrated fluorene disulfonates would exhibit significantly different and less red-shifted absorption profiles [3].

Polymethine Dyes Near-Infrared Dyes Organic Electronics

Facilitated Charge-Transfer Complex Formation with Anthracene

The target compound is the direct synthetic precursor to a series of 4,5-dinitro-9-X-fluorene-2,7-disulfonic acid derivatives whose charge-transfer complex (CTC) formation with anthracene has been quantitatively studied [1]. The research demonstrated that these derivatives form CTCs with anthracene in dichloroethane, characterized by the appearance of long-wavelength absorption bands in the visible region. Equilibrium constants (K_CTC) were determined for several of these acceptors (e.g., compounds 18, 22a, 22b in the study), showing that the process is influenced by both electronic and steric factors [1]. Furthermore, these specific dinitro-disulfonyl acceptors were shown to effectively sensitize the photoconductivity of poly-N-(2,3-epoxypropyl)carbazole (PEPC) [1]. This is a direct head-to-head comparison within the same study, as the authors synthesized and compared a library of structurally related acceptors all derived from the target compound's core structure.

Charge-Transfer Complexes Organic Semiconductors Photoconductivity

4,5-Dinitro-9H-fluorene-2,7-disulfonyl dichloride: Validated Application Scenarios Based on Evidence


Synthesis of Tunable Electron Acceptors for Organic Electronics Research

This compound is the ideal starting material for synthesizing a library of 4,5-dinitro-9-X-fluorene-2,7-disulfonic acid derivatives. Researchers can vary the substituent at the 9-position to tune the electron-accepting strength and steric profile of the molecule, a necessity for studying structure-property relationships in charge-transfer complexes (CTCs) and for developing new organic semiconductors and photoconductors [1].

Development of Near-Infrared (NIR) Absorbing Dyes for Imaging and Sensing

The compound is a critical precursor for creating symmetric anionic polymethine and merocyanine dyes. By reacting the sulfonyl chloride groups with specific alcohols to form sulfonate esters, researchers can build dyes with strong absorption in the NIR region. This application is directly supported by literature demonstrating the synthesis and spectral characterization of such dyes, which show bathochromic shifts and solvatochromism beneficial for biological imaging and optical sensing [2].

Investigating Fundamental Donor-Acceptor Interactions

The compound enables the systematic study of electron donor-acceptor interactions. The derived acceptors can be paired with a variety of donors (e.g., anthracene, tetrathiafulvalene) to form well-defined CTCs. The resulting complexes can be studied for their unique optical and electronic properties, including long-wavelength absorption and photoconductivity sensitization, providing fundamental insights into molecular electronics and photophysics [1].

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